

Introduction: The Strategic Importance of N-Boc-4-hydroxyindole in Modern Synthesis

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Compound of Interest

Compound Name: *N-Boc-4-hydroxyindole*

Cat. No.: B1632583

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N-Boc-4-hydroxyindole, formally known as tert-butyl 4-hydroxy-1H-indole-1-carboxylate, is a pivotal building block in medicinal chemistry and organic synthesis. Its structure combines the biologically significant 4-hydroxyindole core with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This strategic combination allows for precise chemical manipulations at other positions of the indole ring, particularly the hydroxyl group and the aromatic system, without unintended interference from the otherwise reactive N-H group. The indole scaffold is a privileged structure found in numerous pharmaceuticals and bioactive natural products, making its derivatives highly valuable.^{[1][2]} The 4-hydroxy substitution pattern is of particular interest for modulating biological activity and is a key component in compounds targeting serotonin receptors and other neurological pathways.^[3]

The Boc group serves as a robust yet easily cleavable mask.^[4] Its stability under a wide range of non-acidic conditions allows for multi-step synthetic sequences, while its clean removal under mild acidic conditions ensures the indole nitrogen can be revealed at the desired stage.^{[4][5]} This guide provides a comprehensive technical overview of **N-Boc-4-hydroxyindole** for researchers, scientists, and drug development professionals, covering its chemical structure, properties, a detailed synthesis protocol, reactivity, and applications.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is foundational. **N-Boc-4-hydroxyindole** is identified by its unique CAS number and molecular structure. The IUPAC name clearly describes the tert-butyl ester of the carbamic acid formed with the 4-hydroxyindole nitrogen.

Caption: Chemical structure of **N-Boc-4-hydroxyindole**.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties is critical for handling, reaction setup, and characterization. While specific experimental data for **N-Boc-4-hydroxyindole** is sparse in publicly available literature, properties can be inferred from its parent compound, 4-hydroxyindole, and the known characteristics of the Boc protecting group.

Physical Properties

The introduction of the bulky, nonpolar Boc group is expected to increase the molecular weight and decrease the polarity compared to the parent 4-hydroxyindole, likely affecting its melting point and solubility profile.

Property	Value	Source
IUPAC Name	tert-Butyl 4-hydroxy-1H-indole-1-carboxylate	-
Synonyms	N-Boc-4-hydroxyindole, tert-Butyl 4-hydroxyindole-1-carboxylate	[6]
CAS Number	879093-22-8	[6]
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[6]
Molecular Weight	233.26 g/mol	Calculated
Appearance	Off-white to brown solid (inferred)	[7]
Melting Point	Not available. (Parent 4-hydroxyindole: 97-99 °C)	[8]
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO). (Parent 4-hydroxyindole: slightly soluble in water)	[8][9]

Expected Spectral Data

For a synthetic chemist, spectral data provides the definitive proof of structure and purity. The following table outlines the expected characteristic signals for **N-Boc-4-hydroxyindole** based on its structure.

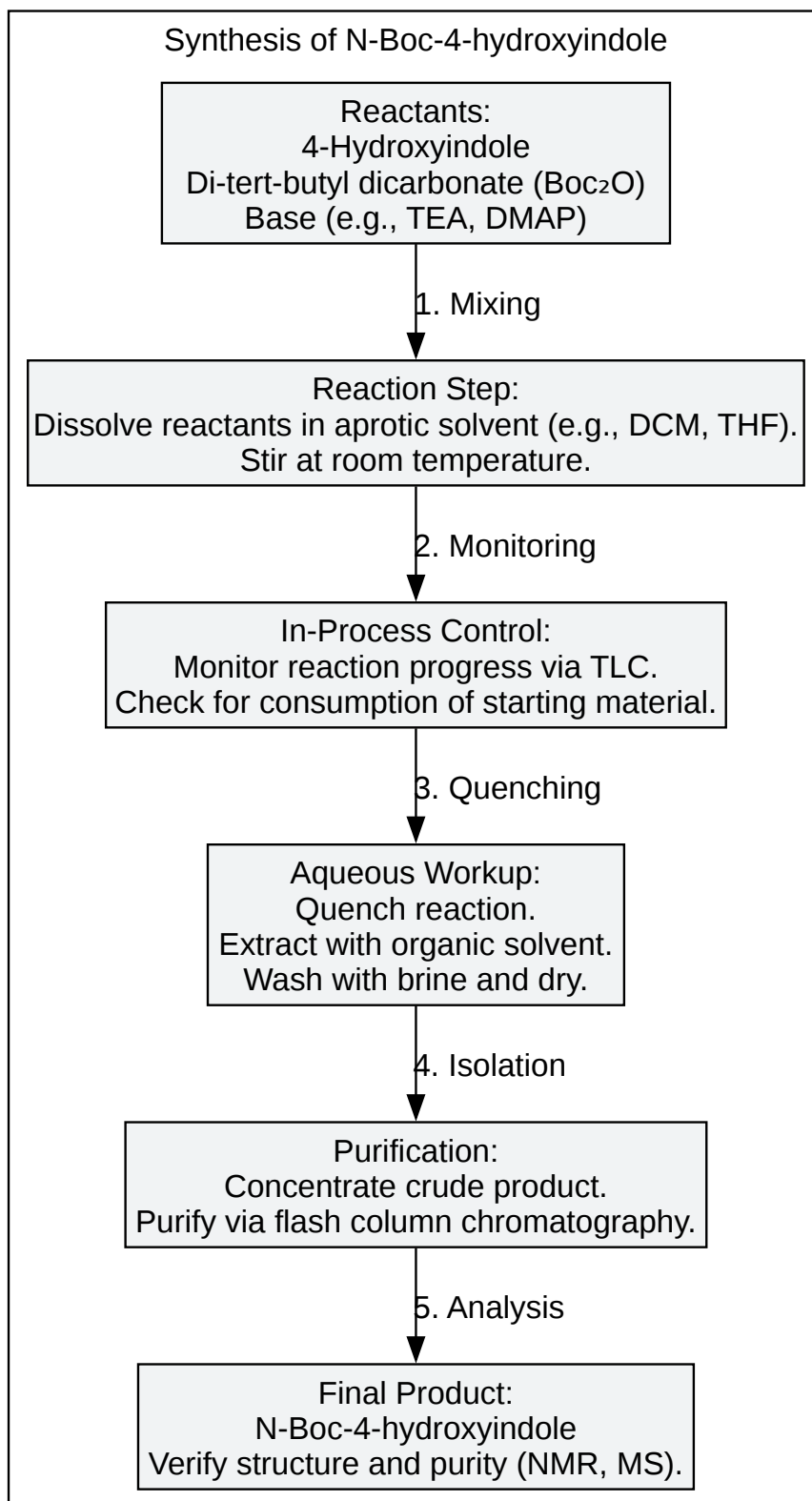
Technique	Expected Characteristics
^1H NMR	~ 1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. ~ 5.0 - 5.5 ppm (br s, 1H): The phenolic hydroxyl proton (exchangeable with D_2O). ~ 6.5 - 7.5 ppm (m, 5H): Aromatic and pyrrolic protons of the indole core. The exact shifts and coupling constants will depend on the solvent and substitution.
^{13}C NMR	~ 28 ppm: Methyl carbons of the tert-butyl group. ~ 84 ppm: Quaternary carbon of the tert-butyl group. ~ 110 - 155 ppm: Aromatic and vinylic carbons of the indole core and the phenolic carbon. ~ 150 ppm: Carbonyl carbon of the Boc group.
IR Spectroscopy	$\sim 3400\text{ cm}^{-1}$ (broad): O-H stretch of the hydroxyl group. $\sim 2980\text{ cm}^{-1}$: C-H stretches of the Boc group. $\sim 1730\text{ cm}^{-1}$ (strong): C=O stretch of the Boc carbonyl group. $\sim 1600, 1480\text{ cm}^{-1}$: C=C stretching of the aromatic ring.
Mass Spectrometry	$[\text{M}+\text{H}]^+ = 234.11$: Protonated molecular ion. $[\text{M}+\text{Na}]^+ = 256.09$: Sodiated adduct. A characteristic fragment at $[\text{M}-56]$ (loss of isobutylene) or $[\text{M}-100]$ (loss of the entire Boc group) under certain ionization conditions.

Synthesis and Purification Protocol

The most direct synthesis of **N-Boc-4-hydroxyindole** involves the protection of commercially available 4-hydroxyindole. The expertise of a Senior Application Scientist is reflected not just in

the steps, but in the rationale and the inclusion of self-validating checkpoints.

Synthesis Workflow



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Caption: General workflow for the synthesis of **N-Boc-4-hydroxyindole**.

Step-by-Step Experimental Protocol

This protocol is a representative method based on standard procedures for N-Boc protection.

Materials:

- 4-Hydroxyindole (1.0 eq)
- Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
- Triethylamine (TEA, 1.5 eq)
- 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyindole (1.0 eq). Dissolve it in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Causality: Using an anhydrous solvent and inert atmosphere is crucial because 4-hydroxyindole can be sensitive to air oxidation, and moisture can hydrolyze the Boc anhydride, reducing yield.^{[8][9]}

- Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq), followed by a catalytic amount of DMAP (0.1 eq), and finally di-tert-butyl dicarbonate (1.1 eq).
 - Causality: TEA acts as a base to deprotonate the indole N-H, making it nucleophilic. DMAP is a highly effective acylation catalyst that accelerates the reaction with the Boc anhydride, often allowing the reaction to proceed efficiently at room temperature. A slight excess of Boc₂O ensures complete conversion of the starting material.
- Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product, **N-Boc-4-hydroxyindole**, will have a higher R_f value (be less polar) than the starting 4-hydroxyindole. The reaction is complete when the 4-hydroxyindole spot is no longer visible by TLC.
 - Trustworthiness: This in-process check prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to side products.
- Workup and Extraction: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and destroy excess Boc₂O. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
 - Causality: The aqueous wash removes the water-soluble salts (triethylammonium bicarbonate) and any remaining base. The brine wash helps to remove residual water from the organic layer before the drying step.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc). Combine the fractions containing the pure product (as identified by TLC).
 - Causality: Chromatography is essential to remove unreacted Boc₂O, DMAP, and any minor byproducts, yielding a product of high purity suitable for subsequent synthetic steps.

- Final Characterization: Remove the solvent from the pure fractions under reduced pressure to yield **N-Boc-4-hydroxyindole** as a solid. Confirm the structure and assess purity using ^1H NMR, Mass Spectrometry, and other relevant analytical techniques as outlined in Section 2.2.

Chemical Reactivity and Handling

The utility of **N-Boc-4-hydroxyindole** stems from its predictable reactivity, which is dominated by the interplay between the protected nitrogen, the phenolic hydroxyl group, and the electron-rich indole core.

Caption: Key reactive sites of **N-Boc-4-hydroxyindole**.

- N-Boc Deprotection: The most important reaction is the removal of the Boc group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, or HCl in dioxane.^[5] The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation and carbon dioxide. This regenerates the N-H of the indole, allowing for subsequent functionalization at that position.
- Reactions at the Hydroxyl Group: The phenolic -OH group is nucleophilic and can be readily alkylated (e.g., Williamson ether synthesis using a base like K_2CO_3 and an alkyl halide) or acylated to form esters. This allows for the introduction of a wide variety of side chains at the 4-position.
- Electrophilic Aromatic Substitution: With the nitrogen protected, the indole ring is still activated towards electrophilic substitution. Reactions such as halogenation or nitration are directed to positions C5 or C7. The Boc group's steric bulk and electronic influence can alter the regioselectivity compared to unprotected 4-hydroxyindole.

Safe Handling and Storage

- Handling: **N-Boc-4-hydroxyindole**, like its parent compound, should be handled in a well-ventilated area, preferably a fume hood.^[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.^{[11][12]} Avoid inhalation of dust and contact with skin and eyes, as related compounds are classified as irritants.^{[10][13]}

- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.^[10] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (0-8 °C) is recommended to prevent degradation.^[3]

Applications in Drug Development

The **N-Boc-4-hydroxyindole** scaffold is a valuable intermediate for synthesizing complex target molecules, particularly in drug discovery. The ability to selectively deprotect the nitrogen or functionalize the hydroxyl group provides synthetic flexibility.

- **Access to Psychedelic Analogs:** 4-Hydroxyindoles are the core structure of psilocin. **N-Boc-4-hydroxyindole** is a key intermediate for creating analogs of these neurologically active compounds for research into treatments for depression and PTSD.^[14]
- **Serotonin Receptor Ligands:** The 4-hydroxyindole moiety is a common feature in ligands for various serotonin (5-HT) receptors. The ability to modify the 4-position via ether or ester linkages using this building block allows for the systematic exploration of structure-activity relationships (SAR) to develop new drugs for migraines, anxiety, and other CNS disorders.^[3]
- **Enzyme Inhibitors:** The indole nucleus is present in many enzyme inhibitors. For example, N-hydroxyindoles have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.^{[15][16]} The **N-Boc-4-hydroxyindole** platform provides a starting point for the synthesis of such targeted therapeutics.

Conclusion

N-Boc-4-hydroxyindole is more than just a chemical intermediate; it is a strategic tool that embodies the principles of protecting group chemistry to enable complex molecular construction. Its well-defined structure, predictable reactivity, and central role in the synthesis of biologically active molecules make it an indispensable asset for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

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